3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid
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Overview
Description
3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid is an organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated thiophene under the influence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign organoboron reagents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Methylphenylalanine: An amino acid derivative with similar aromatic properties.
Tolnaftate: An antifungal agent with a related thiophene structure.
Uniqueness
3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid is unique due to its combination of a methylphenyl group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12O2S |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
3-(3-methylphenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C14H12O2S/c1-10-4-2-5-11(8-10)9-12(14(15)16)13-6-3-7-17-13/h2-9H,1H3,(H,15,16) |
InChI Key |
GYILLEGDYCMKQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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